N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide” is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide” typically involves the reaction of benzenecarbothioyl chloride with (1R)-1-phenylethylamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the thioamide group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide” can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine, chlorine, or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of “N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(Benzenecarbothioyl)benzamide: Lacks the (1R)-1-phenylethyl group, which may affect its biological activity and chemical reactivity.
N-(Benzenecarbothioyl)-N-methylbenzamide: Contains a methyl group instead of the (1R)-1-phenylethyl group, leading to differences in steric and electronic properties.
N-(Benzenecarbothioyl)-N-phenylbenzamide: Contains a phenyl group instead of the (1R)-1-phenylethyl group, which may influence its interactions with molecular targets.
Uniqueness
“N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide” is unique due to the presence of the (1R)-1-phenylethyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence its chemical reactivity and stability, making it a valuable compound for various applications.
Properties
CAS No. |
917876-73-4 |
---|---|
Molecular Formula |
C22H19NOS |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
N-(benzenecarbonothioyl)-N-[(1R)-1-phenylethyl]benzamide |
InChI |
InChI=1S/C22H19NOS/c1-17(18-11-5-2-6-12-18)23(21(24)19-13-7-3-8-14-19)22(25)20-15-9-4-10-16-20/h2-17H,1H3/t17-/m1/s1 |
InChI Key |
RJVYFKIZUWHNTP-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(=S)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(=S)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.